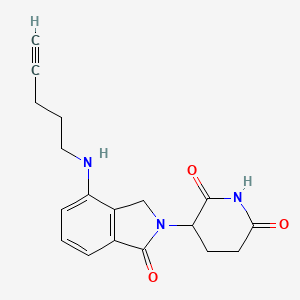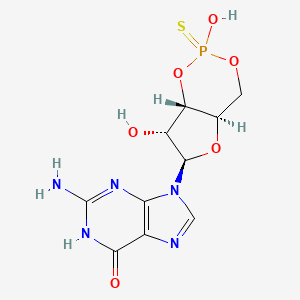![molecular formula C29H48N2 B14759852 (6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline CAS No. 1508-95-8](/img/structure/B14759852.png)
(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline” is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization of linear precursors.
Functional Group Introduction: Addition of methyl and heptan-2-yl groups through alkylation reactions.
Purification: Techniques such as chromatography and recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or signaling molecules.
Medicine
Industry
In industry, the compound may be used as a precursor for the synthesis of more complex molecules or as a component in materials science.
Mécanisme D'action
The mechanism by which the compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polycyclic Aromatic Hydrocarbons: Compounds with multiple aromatic rings.
Steroids: Compounds with a similar polycyclic structure but different functional groups.
Uniqueness
The unique combination of functional groups and the specific arrangement of rings in the compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Propriétés
Numéro CAS |
1508-95-8 |
|---|---|
Formule moléculaire |
C29H48N2 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(1R,2S,5R,6R,9S,10S)-1,5-dimethyl-6-[(2R)-6-methylheptan-2-yl]-14,18-diazapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-12,18-diene |
InChI |
InChI=1S/C29H48N2/c1-20(2)8-6-9-21(3)23-11-12-24-22-10-13-26-29(5,25(22)14-16-28(23,24)4)17-15-27-30-18-7-19-31(26)27/h13,20-25H,6-12,14-19H2,1-5H3/t21-,22+,23-,24+,25+,28-,29-/m1/s1 |
Clé InChI |
GADHUERTDPPUEB-CMKWDTBOSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC5=NCCCN54)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC5=NCCCN54)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)













